molecular formula C14H25NO B1267252 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine CAS No. 887405-40-5

2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine

Cat. No. B1267252
M. Wt: 223.35 g/mol
InChI Key: WQXMVAGRSICDSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related adamantane derivatives involves complex reactions that include Grignard reactions, oxidation, and reductive imination processes. For example, a method for synthesizing derivatives like 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid through direct oxidation of adamantan-1-yl-ethan-1-one, which itself is prepared by a Grignard reaction, demonstrates the intricate steps involved in the synthesis of adamantane-based compounds (Pan et al., 2013).

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been a subject of interest due to their unique cage-like configuration. Studies involving the analysis of hydrogen bonding and molecular orbital studies of N, N-dimethyl-1-adamantamine-hydrogen fluoride and its hydrates offer insights into the complex structural characteristics of such molecules (Harmon et al., 2002).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, including oxidation, which leads to the formation of unique compounds. For instance, oxidation of 5-(1-adamantyl)-5-tert-butyltetrathiolane with dimethyldioxirane results in the formation of dithiirane 1-oxides, showcasing the reactive nature and versatility of adamantane-based compounds in chemical synthesis (Ishii et al., 2000).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. The unique structure of adamantane contributes to its notable physical characteristics, which include high thermal stability and a distinct melting point, although specific studies on “2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine” regarding these aspects are limited in the available literature.

Chemical Properties Analysis

The chemical properties of adamantane derivatives, including acidity, basicity, reactivity with other chemical entities, and their behavior under different chemical conditions, are essential for understanding their applications and reactions. For example, the reactivity of adamantane-based compounds with aminoxyls and dioxiranes in the formation of methoxyamine derivatives highlights their chemical versatility and the potential for creating a wide range of compounds (Dinoi et al., 1998).

Scientific Research Applications

Synthesis and Characterization

  • Aliphatic Alpha-Dithiones Synthesis : Research demonstrates the synthesis and characterization of aliphatic alpha-dithiones, including compounds with 1-adamantyl groups. The study provides insights into the mechanisms and structural characterizations of these compounds (Ono, Sugihara, Ishii, & Nakayama, 2003).

Applications in Organic Chemistry

  • Asymmetric Transformation in Synthesis : A study reported the discovery of a new chiral ligand derived from rimantadine (1-(1-adamantyl)ethanamine) and its application in synthesizing α-amino acids. This suggests a broader synthetic generality of this approach in organic chemistry (Takeda et al., 2018).

Polymer Science

  • Polymer Synthesis and Properties : Research into the polymerization of 1-adamantyl methacrylate (AdMA) and 3,5-dimethyl-1-adamantyl methacrylate (DMAdMA) reveals the impact of adamantyl groups on polymerization kinetics and thermal properties of the resulting polymers (Matsumoto, Tanaka, & Otsu, 1991).

Medicinal Chemistry

  • Adamantyl-Based Compounds in Drug Design : A study highlights the importance of adamantyl-based compounds in treating neurological conditions, type-2 diabetes, and their antiviral abilities. It details the synthesis of various adamantane-based ester derivatives, providing insights into their structural aspects and potential medicinal applications (Kumar et al., 2015).

Structural Chemistry

  • Structural Dynamics in Chemistry : The influence of the 1-adamantyl group on the structure and proton transfer dynamics of N-unsubstituted pyrazoles was studied, providing insights into the effects of adamantyl substitution on molecular dynamics (Claramunt et al., 1997).

Future Directions

The future directions for research on “2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine” and similar compounds could involve further exploration of their unique properties and potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXMVAGRSICDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)OCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307619
Record name 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine

CAS RN

887405-40-5
Record name 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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